N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-13(15-3-1-5-17-7-4-14-10-17)11-9-12-18(16-11)6-2-8-20-12/h4,7,9-10H,1-3,5-6,8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRHVGSMZSSQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCCCN3C=CN=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Preparation of the Pyrazolo[5,1-b][1,3]oxazine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the imidazole derivative with the pyrazolo[5,1-b][1,3]oxazine derivative using a suitable coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the imidazole and pyrazolo[5,1-b][1,3]oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazolo[5,1-b][1,3]oxazine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Enzyme Inhibition Potential
- Carbonic Anhydrase (CA) : Imidazole-containing benzamides () are established CA inhibitors, with substituents like nitro or trifluoromethyl modulating potency. The target compound’s imidazole-propyl chain may enhance CA binding via metal coordination .
- Phosphodiesterase 4C (PDE4C): Pyrazolo-oxazine carboxamides in show IC50 values as low as 108 nM, with electron-withdrawing groups (e.g., cyano, fluoro) improving activity. The target compound’s imidazole group may reduce PDE4C affinity due to steric bulk but could confer selectivity for other isoforms .
Antitumor Activity
The target compound’s hybrid structure may synergize mechanisms, such as CA-mediated pH regulation and PDE4C-driven cAMP modulation.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features both imidazole and pyrazolo[5,1-b][1,3]oxazine moieties, which are known to interact with various biological targets. The following sections will explore its synthesis, biological mechanisms, activity profiles, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Moiety : The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
- Preparation of the Pyrazolo[5,1-b][1,3]oxazine Core : This involves cyclization of appropriate precursors under controlled conditions.
- Coupling Reaction : The final step includes coupling the imidazole derivative with the pyrazolo[5,1-b][1,3]oxazine derivative using a suitable coupling agent such as carbodiimide .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to various receptors, modulating signaling pathways that influence cellular responses .
Biological Activity Profiles
The biological activities of this compound have been investigated in various studies:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties due to its imidazole component. |
| Anti-cancer | Shows promise in inhibiting cancer cell proliferation through receptor modulation. |
| Enzyme inhibition | Demonstrates inhibitory effects on specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
Recent research has highlighted the compound's potential applications in medicinal chemistry:
- A study demonstrated that derivatives of imidazole compounds exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. This suggests that this compound could be further developed as a therapeutic agent .
- Another investigation focused on the enzyme inhibition properties of similar compounds. It was found that imidazole derivatives could effectively inhibit certain kinases involved in cancer progression .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is important to compare it with other compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Metronidazole | Nitroimidazole | Antimicrobial |
| Clotrimazole | Imidazole derivative | Antifungal |
| Other Pyrazolo Compounds | Pyrazolo derivatives | Potential anti-cancer and anti-inflammatory |
Q & A
Q. What are the critical considerations for synthesizing N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of intermediates (e.g., pyrazolo-oxazine cores and imidazole derivatives). Key steps include:
- Intermediate Preparation : Use of pyrazolo[5,1-b][1,3]oxazine-2-carboxylate esters as precursors (e.g., ethyl 6,7-dihydro-5H-pyrazolo-oxazine-2-carboxylate) .
- Coupling Reactions : Amidation with N-(3-(1H-imidazol-1-yl)propyl)amine under conditions optimized for pH, temperature, and solvent polarity (e.g., DMF or THF with coupling agents like EDCI/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via HPLC or TLC .
- Yield Optimization : Reaction parameters such as stoichiometry, catalyst selection (e.g., K₂CO₃ for nucleophilic substitution), and inert atmosphere control are critical .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm proton environments (¹H NMR) and carbon frameworks (¹³C NMR), focusing on diagnostic peaks (e.g., imidazole protons at δ 7.5–8.5 ppm, pyrazolo-oxazine ring protons at δ 4.0–5.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substituents) if single crystals are obtainable .
- HPLC-PDA : Assess purity (>95%) and detect impurities from side reactions (e.g., incomplete amidation) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (imidazole and pyrazolo-oxazine):
- Enzyme Inhibition : Test against kinases, cytochrome P450 isoforms, or NLRP3 inflammasome (using IL-1β release assays), as pyrazolo-oxazines are known to modulate inflammatory pathways .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., NCI-60 panel) to identify antiproliferative activity .
- Solubility and Stability : Measure logP (SwissADME) and simulate physiological conditions (PBS buffer at pH 7.4) to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variability. Mitigate by:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
- Target Specificity Profiling : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement (e.g., NLRP3 vs. off-target effects) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolo[5,1-b][1,3]oxazine-3-carboxamides) to identify conserved structure-activity relationships .
Q. What strategies can improve the solubility and reduce toxicity of this compound during preclinical development?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., tertiary amines or PEGylated chains) to enhance aqueous solubility, as demonstrated in NLRP3 inhibitor optimization .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
- Prodrug Design : Mask the carboxamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to mitigate renal toxicity observed in preclinical models .
Q. How can molecular docking and dynamics simulations guide the optimization of this compound’s binding affinity?
- Methodological Answer :
- Target Selection : Prioritize proteins with known imidazole/pyrazolo-oxazine interactions (e.g., kinases, GPCRs) using databases like PDB or AlphaFold .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrogen bonding (imidazole N-H with catalytic residues) and π-π stacking (pyrazolo-oxazine with hydrophobic pockets) .
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and identify residues critical for affinity .
Q. What analytical approaches can elucidate metabolic pathways and degradation products of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MSⁿ. Focus on oxidative transformations (e.g., imidazole ring hydroxylation) .
- Stability Studies : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify pH-sensitive degradation products .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
